2-Chloro-3,4-dimethoxybenzoic acid
Overview
Description
2-Chloro-3,4-dimethoxybenzoic acid is an organic compound with the chemical formula C9H9ClO4 and a molecular weight of 216.62 g/mol . It is a white crystalline solid with a bitter taste, almost insoluble in water but soluble in organic solvents such as alcohols and ethers . This compound is widely used as an intermediate and raw material in organic synthesis, including the preparation of drugs, dyes, insecticides, and antibacterial agents .
Mechanism of Action
Target of Action
Similar compounds such as veratric acid (3,4-dimethoxybenzoic acid) have been known to exhibit antioxidant and anti-inflammatory activities .
Mode of Action
It is used as a reagent in organic synthesis and can be a starting material in the four-step synthesis of 14 C-labelled N - (2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate .
Result of Action
It is known to be used as a reagent in organic synthesis .
Action Environment
It is generally recommended to store such compounds in a dry, cool, and well-ventilated place .
Preparation Methods
2-Chloro-3,4-dimethoxybenzoic acid is typically synthesized by the chlorination of aromatic acid chloride. The specific procedure involves mixing 3,4-dimethoxybenzoic acid with thionyl chloride , adding excess silver chloride , and stirring at room temperature for several hours. The product is then filtered to obtain the desired compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively simple reaction conditions.
Chemical Reactions Analysis
2-Chloro-3,4-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Esterification: It can react with alcohols to form esters.
Common reagents used in these reactions include thionyl chloride , silver chloride , and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3,4-dimethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the preparation of biologically active molecules.
Medicine: The compound is used in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of dyes, insecticides, and antibacterial agents.
Comparison with Similar Compounds
2-Chloro-3,4-dimethoxybenzoic acid can be compared with other similar compounds such as:
- 3,5-Dimethoxybenzoic acid
- 4-Bromo-3,5-dimethoxybenzoic acid
- 2-Hydroxy-3-methoxybenzoic acid
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
2-chloro-3,4-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEIYOHXERRMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379309 | |
Record name | 2-Chloro-3,4-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52009-53-7 | |
Record name | 2-Chloro-3,4-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3,4-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Chloro-3,4-dimethoxybenzoic acid in the synthesis of N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate?
A1: this compound serves as the starting material for the synthesis. The synthesis involves a four-step procedure where this compound is first decarboxylated [].
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